molecular formula C14H25NO4 B13968229 Dibutyl 2-(aziridin-1-yl)butanedioate CAS No. 30862-24-9

Dibutyl 2-(aziridin-1-yl)butanedioate

Cat. No.: B13968229
CAS No.: 30862-24-9
M. Wt: 271.35 g/mol
InChI Key: JQKRIWGGVGXDHI-UHFFFAOYSA-N
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Description

Dibutyl 2-(aziridin-1-yl)butanedioate is a chemical compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, making them highly reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2-(aziridin-1-yl)butanedioate typically involves the reaction of aziridine with dibutyl butanedioate under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with an ester derivative of butanedioic acid. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack of the aziridine on the ester group .

Industrial Production Methods

Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-(aziridin-1-yl)butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .

Scientific Research Applications

Dibutyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl 2-(aziridin-1-yl)butanedioate involves the high reactivity of the aziridine ring. The strain energy in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and alkylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 2-(aziridin-1-yl)butanedioate is unique due to its specific ester functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new materials and pharmaceuticals .

Properties

CAS No.

30862-24-9

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

dibutyl 2-(aziridin-1-yl)butanedioate

InChI

InChI=1S/C14H25NO4/c1-3-5-9-18-13(16)11-12(15-7-8-15)14(17)19-10-6-4-2/h12H,3-11H2,1-2H3

InChI Key

JQKRIWGGVGXDHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)N1CC1

Origin of Product

United States

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